

Spectroscopic Profile of Octyl Methacrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl methacrylate

Cat. No.: B039779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **octyl methacrylate**, a key monomer in various industrial and biomedical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow. The information herein is intended to support researchers in material science, polymer chemistry, and drug development in the identification, characterization, and quality control of **octyl methacrylate**.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **octyl methacrylate**. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **octyl methacrylate**. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ^1H NMR Spectroscopic Data for **Octyl Methacrylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.10	s	1H	=CH ₂ (cis to C=O)
~5.55	s	1H	=CH ₂ (trans to C=O)
~4.10	t	2H	-O-CH ₂ -
~1.95	s	3H	-CH ₃
~1.65	quintet	2H	-O-CH ₂ -CH ₂ -
~1.30	m	10H	-(CH ₂) ₅ -
~0.90	t	3H	-CH ₂ -CH ₃

Note: 's' denotes singlet, 't' denotes triplet, 'quintet' denotes quintet, and 'm' denotes multiplet. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for **Octyl Methacrylate**

Chemical Shift (δ) ppm	Assignment
~167.5	C=O (ester carbonyl)
~136.5	=C(CH ₃)-
~125.0	=CH ₂
~65.0	-O-CH ₂ -
~31.8	-CH ₂ - (octyl chain)
~29.2	-CH ₂ - (octyl chain)
~28.6	-CH ₂ - (octyl chain)
~25.9	-CH ₂ - (octyl chain)
~22.7	-CH ₂ - (octyl chain)
~18.4	-C(CH ₃)=
~14.1	-CH ₃ (octyl chain)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **octyl methacrylate**. The characteristic absorption bands confirm the presence of the ester and alkene moieties.

Table 3: FT-IR Spectroscopic Data for **Octyl Methacrylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2955-2855	Strong	C-H stretch (alkane)
~1720	Strong	C=O stretch (ester)
~1638	Medium	C=C stretch (alkene)
~1455	Medium	C-H bend (alkane)
~1320-1300	Medium	C-O stretch (ester)
~1160	Strong	C-O stretch (ester)
~940	Medium	=C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **octyl methacrylate**, aiding in its identification and structural confirmation. The data presented is for electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for **Octyl Methacrylate**

m/z	Relative Intensity (%)	Assignment
198	~5	[M] ⁺ (Molecular ion)
142	~10	[M - C ₄ H ₆] ⁺
113	~20	[M - C ₆ H ₁₃] ⁺
87	~40	[CH ₂ =C(CH ₃)COOCH ₂] ⁺
69	100	[CH ₂ =C(CH ₃)CO] ⁺ (Base Peak)
41	~80	[C ₃ H ₅] ⁺

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation: A solution of **octyl methacrylate** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

Data Acquisition:

- ^1H NMR: The ^1H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: The ^{13}C NMR spectrum is acquired on the same spectrometer, often at a frequency of 75 MHz or higher. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **octyl methacrylate**, a neat spectrum is typically obtained. A single drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization: **Octyl methacrylate** is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. Electron

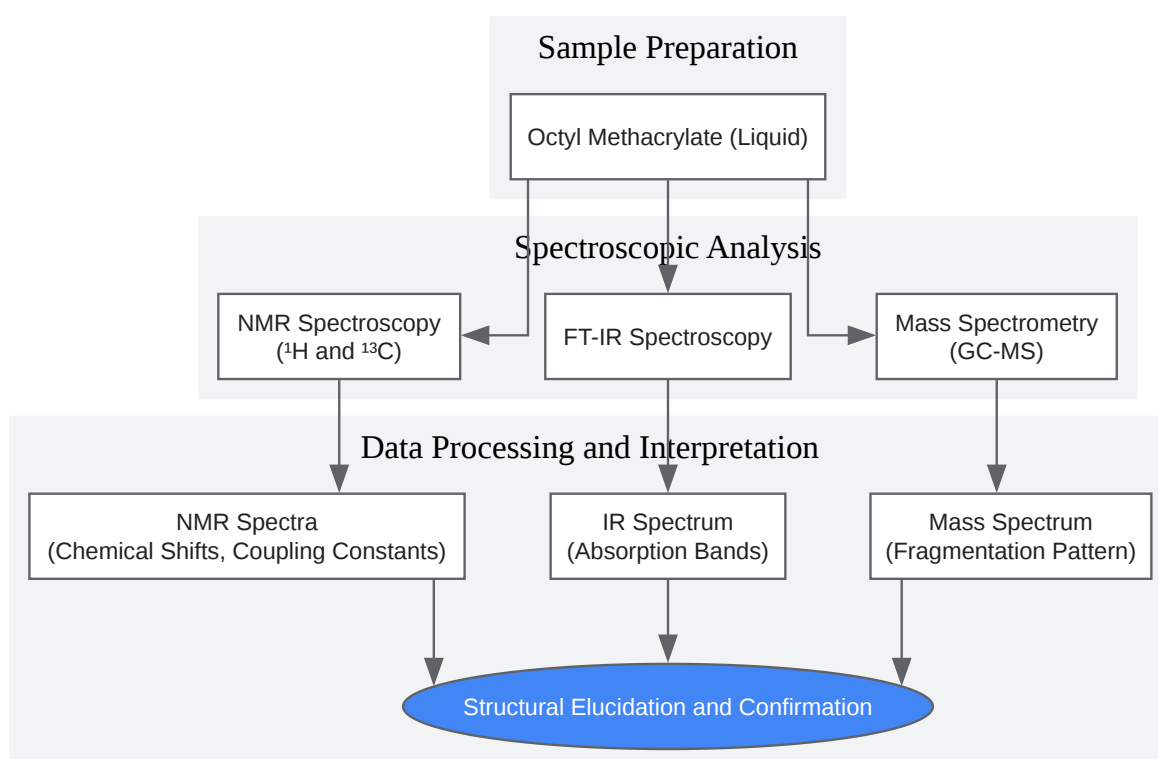
ionization (EI) at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

Data Acquisition:

- GC-MS Method: A capillary column suitable for the analysis of esters (e.g., a non-polar or medium-polarity column) is used. A temperature program is employed to ensure good separation, for instance, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 250°C). The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 35 to 300 amu.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **octyl methacrylate**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **octyl methacrylate**.

- To cite this document: BenchChem. [Spectroscopic Profile of Octyl Methacrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039779#spectroscopic-data-of-octyl-methacrylate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com